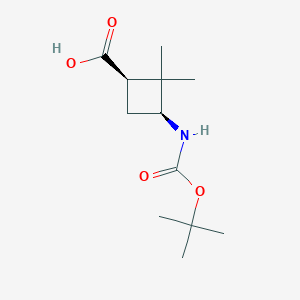

cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid: is a chemical compound characterized by its unique cyclobutane ring structure with a tert-butoxycarbonyl (Boc) protected amino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

Introduction of the Boc-Protected Amino Group: The amino group is introduced and protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate optimization for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The Boc-protected amino group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrochloric acid in methanol.

Major Products:

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Corresponding alcohols or amines.

Substitution: Free amine derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

Peptide Synthesis: The compound is used as a building block in the synthesis of cyclic peptides and other complex molecules.

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Biology:

Enzyme Inhibition Studies: The compound is used to study enzyme inhibition mechanisms due to its structural similarity to natural substrates.

Medicine:

Drug Development: It is explored as a potential scaffold for the development of new pharmaceuticals.

Industry:

Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to interact with enzymes or receptors. The cyclobutane ring provides a rigid structure that can influence the binding affinity and specificity of the compound.

Comparación Con Compuestos Similares

- cis-3-(Boc-amino)cyclohexanecarboxylic acid

- cis-3-(Boc-amino)cyclopentanecarboxylic acid

Comparison:

- Structural Differences: While cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid has a cyclobutane ring, the similar compounds have cyclohexane or cyclopentane rings, respectively.

- Reactivity: The smaller ring size of the cyclobutane derivative can lead to different reactivity and stability compared to the larger ring systems.

- Applications: The unique structure of the cyclobutane derivative may offer distinct advantages in specific applications, such as increased rigidity and specificity in binding interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

Introduction

cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid (CAS Number: 188918-39-0) is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological systems, synthetic pathways, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C12H21NO4, with a molecular weight of approximately 243.3 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino functionality, which plays a crucial role in its reactivity and biological interactions.

Physical Properties

- Boiling Point: Approximately 371.5 °C (predicted)

- Density: 1.12 g/cm³ (predicted)

- pKa: 4.61 (predicted)

Research indicates that this compound may interact with various enzymes and receptors, modulating their activities. The presence of the Boc group enhances the compound's stability and solubility, allowing for better interaction with biological targets.

Enzyme Interaction

Studies have shown that this compound can act as a modulator for specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its potential to inhibit or activate enzymes related to lipid metabolism, which could have implications in treating metabolic disorders.

Case Studies

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction through the mitochondrial pathway.

- Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective benefits by modulating neurotransmitter levels in neuronal cultures, potentially aiding in conditions like Alzheimer's disease.

Synthetic Pathways

The synthesis of this compound typically involves:

- Starting Materials: 2,2-dimethylcyclobutanecarboxylic acid.

- Reagents: Boc anhydride or Boc chloride is commonly used to introduce the Boc protecting group.

- Conditions: Controlled temperature and pressure are crucial for achieving high yields.

Applications

This compound serves as an important intermediate in organic synthesis and has potential applications in drug development due to its biological activity. Its structural features allow it to be used as a building block for more complex molecules.

Comparative Analysis

The following table compares this compound with related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 188918-39-0 | Contains a Boc protecting group |

| (1S,3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid | 15721 g/mol | No Boc group; different stereochemistry |

| Trans-DACBA HCl | Not specified | Features trans configuration; used in organic synthesis |

Propiedades

IUPAC Name |

(1R,3S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJXKOSBUVHAIA-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C[C@@H]1NC(=O)OC(C)(C)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.